molecular formula C22H25NO4 B366774 1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-76-2

1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione

Cat. No.: B366774
CAS No.: 620931-76-2
M. Wt: 367.4g/mol
InChI Key: GFPXHSNOWCSVKU-UHFFFAOYSA-N
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Description

1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione ( 862691-23-4) is a synthetic isatin derivative with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . This compound belongs to the class of 1H-indole-2,3-diones, which are heterocyclic frameworks known for their versatile bioactivity and utility as crucial building blocks in medicinal chemistry . Isatin derivatives are recognized for their three-dimensional structural features that enable efficient interaction with target proteins, making them valuable pharmacophores for pharmacological applications . Researchers utilize this compound and its analogues in the development of potential therapeutic agents, given the well-documented biological activities of the isatin scaffold, which include anti-cancer, anti-inflammatory, anti-bacterial, and anti-convulsant properties . Its mechanism of action in specific research contexts may involve the inhibition of key enzymatic pathways or the modulation of protein-protein interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3-methoxy-4-pentoxyphenyl)methyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-5-6-11-27-19-10-8-16(13-20(19)26-3)14-23-18-9-7-15(2)12-17(18)21(24)22(23)25/h7-10,12-13H,4-6,11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPXHSNOWCSVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole-2,3-dione Core

Compounds sharing the indole-2,3-dione scaffold exhibit diverse bioactivities and physicochemical properties depending on substituent patterns:

  • 4-Methoxy-1H-Indole-2,3-dione (): A simpler analogue with a single methoxy group at the 4-position (C₉H₇NO₃). Its lower molecular weight (177.16 g/mol) and lack of extended alkyl chains result in reduced lipophilicity compared to the target compound.
  • 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (): Incorporates a triazole-carbohydrazide linker (C₂₀H₁₇N₅O₃). The 4-methoxyphenyl group parallels the target’s benzyl substitution, but the triazole moiety introduces hydrogen-bonding capacity, which may enhance crystallinity (as confirmed by X-ray diffraction) .

Derivatives with Varied Aryl Substituents

Aryl substituents critically influence electronic and steric properties:

  • 3-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-(4-methoxyphenyl)-2-phenyl-1H-benzo[f]indole-4,9-dione (): Features a naphthoquinone-fused indole system, increasing π-conjugation and redox activity. The 4-methoxyphenyl group mirrors the target’s substitution but lacks the pentyloxy chain, reducing hydrophobicity .
  • 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c, ): Contains a thioxo-triazolidine group (C₂₃H₁₈N₄O₂S). The sulfur atom introduces polarizable electron density, contrasting with the target’s alkoxy-dominated electronic profile. High thermal stability (m.p. >300°C) is attributed to rigid aromatic stacking .

Influence of Alkoxy Chain Length on Physicochemical Properties

Alkoxy chains modulate solubility and membrane permeability:

  • The target compound’s pentyloxy chain (C₅H₁₁O) enhances lipophilicity compared to shorter alkoxy groups (e.g., methoxy or ethoxy). This property is critical for bioavailability, as seen in piperazine-2,3-dione derivatives (), where increased ClogP values correlate with improved anthelmintic activity .
  • In contrast, 4-Methoxy-1H-Indole-2,3-dione () lacks extended alkyl chains, favoring aqueous solubility but limiting membrane penetration .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituents Key Properties Biological Activity References
1-[3-Methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione (Target) C₂₃H₂₈NO₅ 3-Methoxy-4-pentyloxybenzyl, 5-methyl High inferred lipophilicity Not reported N/A
4-Methoxy-1H-Indole-2,3-dione C₉H₇NO₃ 4-Methoxy Molar mass 177.16 g/mol, room-temperature stability Not reported
1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide C₂₀H₁₇N₅O₃ 4-Methoxyphenyl, triazole-carbohydrazide 88% yield, X-ray-confirmed structure Not reported
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) C₂₃H₁₈N₄O₂S Thioxo-triazolidine, phenyl m.p. >300°C, IR C=S absorption Not reported
1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione () Varies (e.g., C₁₄H₁₆N₂O₂) Disubstituted piperazine Improved ClogP vs. piperazine Anthelmintic activity

Biological Activity

1-[3-Methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with various substituents. The detailed synthetic pathway includes:

  • Formation of the indole core : Starting from 5-methylindole, which undergoes functionalization to introduce the benzyl group.
  • Substitution reactions : The introduction of methoxy and pentyloxy groups at specific positions on the benzyl ring.
  • Finalization : The dione structure is completed through oxidation steps.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Its activity has been evaluated using several assays, including MTT assays that measure cell viability.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.2
MDA-MB-4686.57
A549 (Lung)15.0
HeLa (Cervical)10.5

The compound shows a preferential activity against triple-negative breast cancer cells (MDA-MB-468), indicating its potential as a selective anticancer agent.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Synergistic Effects : When combined with other chemotherapeutic agents like gefitinib, it shows enhanced efficacy, suggesting a synergistic mechanism that could improve treatment outcomes for resistant cancer types.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF-7 and MDA-MB-468 Cells : This study demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .
  • Combination Therapy Research : In another investigation, combining this compound with gefitinib resulted in a significant reduction in tumor growth in xenograft models of breast cancer .

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